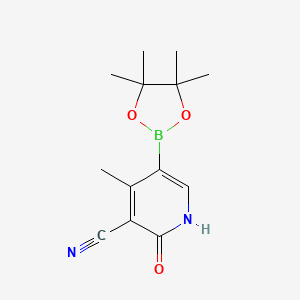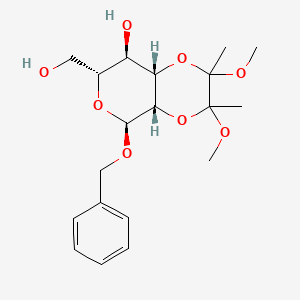
(3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound featuring a pyrrolidine ring substituted with a 3-chlorophenyl group and a carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the 3-chlorophenyl group and the carboxylic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The stereochemistry is controlled through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
(3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and enzyme inhibition.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for conditions such as metabolic disorders and neurological diseases.
Industry: It can be used in the development of agrochemicals and other industrial products due to its chemical reactivity and stability.
Mécanisme D'action
The mechanism of action of (3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry allows it to fit into binding sites with high specificity, potentially modulating biological pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4R)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid: This enantiomer has a different stereochemistry, which can result in different biological activity and binding properties.
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but have different substituents, leading to varied applications and reactivity.
Prolinol derivatives: These compounds also feature a pyrrolidine ring and are used in medicinal chemistry for their biological activity.
Uniqueness
(3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological properties and reactivity. This makes it a valuable compound for drug discovery and other scientific research applications, as its enantiomeric purity and specific interactions with biological targets can lead to the development of highly selective and potent therapeutic agents.
Propriétés
IUPAC Name |
(3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2.ClH/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHHOWWTGGDVRO-UXQCFNEQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide](/img/structure/B7957065.png)
![(3-Fluorophenyl)[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B7957067.png)
![5-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B7957076.png)
![2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957081.png)

![Ethyl 2-fluoro-4-[3-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B7957107.png)


![tert-Butyl 8-nitro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B7957135.png)
![6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl](/img/structure/B7957138.png)


![(2S)-2-[[(2S)-2-azaniumyl-5-(diaminomethylideneazaniumyl)pentanoyl]amino]butanedioate](/img/structure/B7957154.png)

